Methyl quinoxaline-2-carboxylate

説明

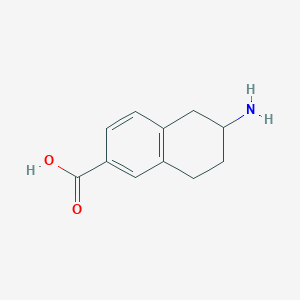

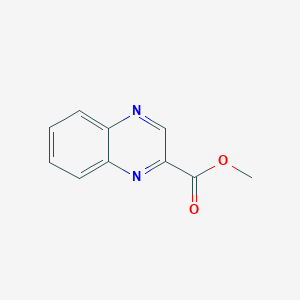

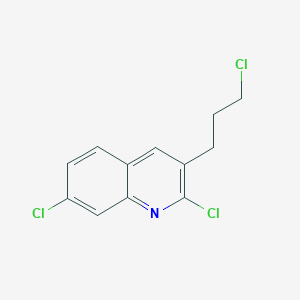

“Methyl quinoxaline-2-carboxylate” is a chemical compound with the molecular formula C10H8N2O2 . It is used as a reactant in the synthesis of quinoxaline derivatives that show antimycobacterial activity .

Synthesis Analysis

Quinoxalines, including “Methyl quinoxaline-2-carboxylate”, can be synthesized through various methods. One of the most common methods is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Multicomponent reactions (MCRs) are also used in the synthesis of quinoxalines. These reactions can be classified according to their respective reaction control and three different scenarios are possible .

Molecular Structure Analysis

The molecular structure of “Methyl quinoxaline-2-carboxylate” can be represented by the InChI string InChI=1S/C10H8N2O2/c1-14-10 (13)9-6-11-7-4-2-3-5-8 (7)12-9/h2-6H,1H3 . The Canonical SMILES representation is COC (=O)C1=NC2=CC=CC=C2N=C1 .

Chemical Reactions Analysis

“Methyl quinoxaline-2-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of quinoxaline derivatives that show antimycobacterial activity . More research is needed to fully understand the range of chemical reactions that “Methyl quinoxaline-2-carboxylate” can participate in.

Physical And Chemical Properties Analysis

“Methyl quinoxaline-2-carboxylate” has a molecular weight of 188.18 g/mol . It has a XLogP3 value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . Its topological polar surface area is 52.1 Ų .

科学的研究の応用

Antimicrobial Activity

Methyl quinoxaline-2-carboxylate derivatives have been studied for their antimicrobial properties. These compounds have shown potential in combating various bacterial and fungal pathogens, which is crucial in the development of new antibiotics to address drug resistance .

Antituberculosis Agents

Researchers have synthesized new derivatives of methyl quinoxaline-2-carboxylate to test against tuberculosis. Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from infectious diseases. The derivatives have shown promising antituberculosis activity .

Anticancer Properties

Quinoxaline derivatives, including methyl quinoxaline-2-carboxylate, have been identified as having cytotoxic effects with potential anticancer and antitumor activities. This opens up possibilities for these compounds to be used in cancer therapy .

Food Safety Analysis

In the food industry, particularly in meat products, methyl quinoxaline-2-carboxylate is used as a marker to detect the presence of certain additives that may have health implications. Analytical methods have been developed to detect and quantify this compound in pork, ensuring food safety .

Kinase Inhibition for Cancer Treatment

Some substituted derivatives of methyl quinoxaline-2-carboxylate act as kinase inhibitors, which are important in the treatment of cancer. These compounds can inhibit specific enzymes that are overactive in cancer cells, thereby slowing down or stopping the progression of the disease .

Green Chemistry Synthesis

Methyl quinoxaline-2-carboxylate derivatives are synthesized using green chemistry approaches, which are environmentally friendly and cost-effective. This aspect is particularly important in sustainable pharmaceutical manufacturing and reducing the environmental impact of chemical synthesis .

特性

IUPAC Name |

methyl quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPBLDOVCGAWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333043 | |

| Record name | Methyl quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl quinoxaline-2-carboxylate | |

CAS RN |

1865-11-8 | |

| Record name | Methyl quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

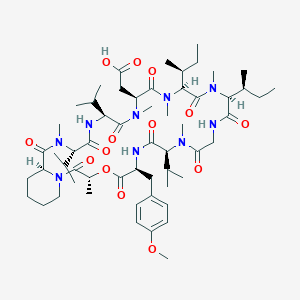

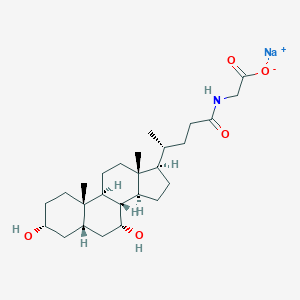

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

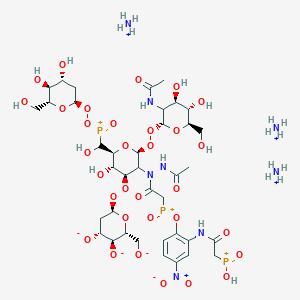

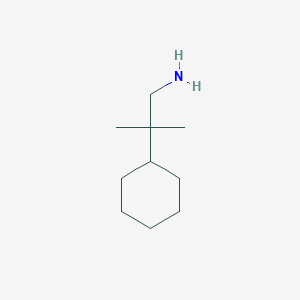

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

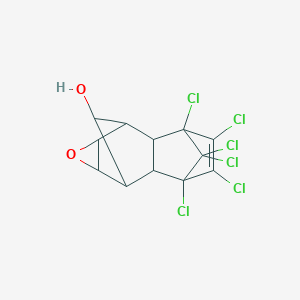

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)